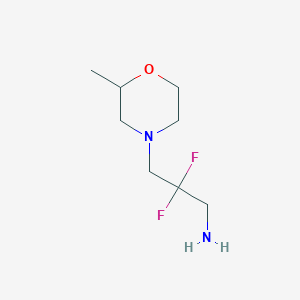

2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine

Beschreibung

2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine is a fluorinated amine derivative featuring a morpholine ring substituted at the 2-position with a methyl group. The molecule’s core structure includes a propan-1-amine backbone with two fluorine atoms at the C2 position and a 2-methylmorpholin-4-yl group at C2.

Eigenschaften

Molekularformel |

C8H16F2N2O |

|---|---|

Molekulargewicht |

194.22 g/mol |

IUPAC-Name |

2,2-difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine |

InChI |

InChI=1S/C8H16F2N2O/c1-7-4-12(2-3-13-7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |

InChI-Schlüssel |

JIODSKFHRMJLOY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CCO1)CC(CN)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine typically involves the reaction of 2-methylmorpholine with a difluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine is a fluorinated organic compound featuring two fluorine atoms and a morpholine moiety, with the chemical formula C8H16F2N2O . Its unique structure allows it to modulate biological activity, making it potentially useful in pharmaceuticals and agrochemicals.

Applications in Medicinal Chemistry

2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine is a candidate for creating new pharmaceuticals for various diseases because of its unique structural features. Research indicates that this compound may act as a selective modulator for certain receptors or enzymes, influencing metabolic pathways. Further studies utilizing techniques such as molecular docking and in vitro assays will provide insights into its binding affinities and mechanisms of action.

Applications in Agrochemical Formulations

The properties of 2,2-difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine may be exploited in agrochemicals as an active ingredient or as an intermediate in synthesizing more complex compounds.

Reactions

The reactions involving 2,2-difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine primarily focus on its nucleophilic properties. The compound can participate in various nucleophilic substitution reactions, particularly with electrophiles that are susceptible to amination. For instance, it can react with sulfonyl chlorides or haloaromatic compounds under appropriate conditions to form amine derivatives. The fluorine atoms in the structure can also influence the reactivity and selectivity of these reactions, making them more favorable compared to non-fluorinated analogs.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,2-Difluoropropanamine | Contains two fluorine atoms | Simpler structure without morpholine |

| N,N-Dimethylaminoethylfluorobenzene | Aromatic system with fluorine | Exhibits different reactivity due to aromaticity |

| 3-Fluoro-N-(4-methylpiperidin-1-yl)propanamide | Contains piperidine instead of morpholine | Potentially different pharmacological profiles |

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective interactions with the target molecules. This results in various biochemical effects, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine and related compounds:

Key Observations:

Heterocyclic Ring Modifications: Replacing the morpholine ring with a thiazinane (sulfur-containing) or azepane (7-membered) ring alters electronic and steric profiles. Thiazinane derivatives may exhibit higher metabolic stability due to sulfur’s resistance to oxidation , while azepane’s larger ring size could enhance binding pocket compatibility .

Substituent Effects :

- Fluorine atoms at C2 reduce basicity and enhance membrane permeability. This is consistent with findings in OX03393, where fluorination retained moderate potency in enzyme inhibition assays .

- Aromatic substituents (e.g., in 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine) introduce π-π stacking interactions, critical for CNS-targeting molecules .

Bioactivity and Applications: Radiolabeled analogs like N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine highlight the scaffold’s utility in diagnostic imaging, with superior pharmacokinetics attributed to balanced lipophilicity and clearance .

Biologische Aktivität

2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine is a fluorinated organic compound notable for its potential applications in medicinal chemistry and agrochemicals. The presence of two fluorine atoms and a morpholine moiety enhances its biological activity, making it a candidate for various therapeutic targets. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine is CHFNO, with a molecular weight of approximately 194.22 g/mol. Its structure is characterized by a propan-1-amine backbone with two fluorine atoms attached to the second carbon and a morpholine ring at the third carbon. This unique configuration contributes to its enhanced lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 194.22 g/mol |

| CAS Number | 1865111-77-8 |

Research indicates that 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine may act as a selective modulator for certain receptors or enzymes involved in metabolic pathways. The introduction of fluorine atoms can significantly alter the compound's interaction with biological systems, enhancing binding affinities and selectivity compared to non-fluorinated analogs .

Interaction Studies

Interaction studies have suggested that this compound can participate in nucleophilic substitution reactions with electrophiles, potentially leading to the formation of biologically active derivatives. Techniques such as molecular docking and in vitro assays are crucial for elucidating its binding mechanisms and affinities.

Research Findings

Several studies have highlighted the biological potential of similar fluorinated compounds, providing insights into their pharmacological profiles:

- Antiviral Activity : Compounds structurally related to 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine have demonstrated significant antiviral activity against HIV integrase inhibitors, suggesting a potential role in developing new antiviral therapies .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as BACE1, which is implicated in Alzheimer's disease. Studies report that certain derivatives exhibit IC values in the micromolar range, indicating promising inhibitory activity .

- Pharmacokinetic Properties : The addition of fluorine atoms has been shown to enhance the pharmacokinetic properties of similar compounds by improving their metabolic stability and bioavailability .

Case Studies

Case Study 1: Synthesis and Evaluation of Analogues

A study synthesized various analogues of 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine to evaluate their biological activities. The results indicated that modifications at the morpholine ring could significantly affect the compounds' inhibitory activities against specific enzymes related to metabolic disorders.

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding interactions between 2,2-Difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine and target proteins involved in disease pathways. The findings revealed strong binding affinities with critical residues within the active sites of these proteins, supporting further investigation into its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic substitution or fluorination strategies. A common approach involves reacting a morpholine derivative with a difluorinated propane precursor under anhydrous conditions. For example, morpholine-substituted intermediates (e.g., 2-methylmorpholine) may undergo alkylation with 2,2-difluoropropan-1-amine derivatives. Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) enhances reaction efficiency, while catalytic bases like K₂CO₃ improve regioselectivity . Fluorination steps may employ agents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups, requiring strict moisture control to avoid side reactions .

Q. What spectroscopic methods are most effective for characterizing 2,2-difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine?

- NMR : ¹⁹F NMR is critical for confirming difluoro substitution patterns (δ −110 to −120 ppm for CF₂ groups). ¹H NMR resolves morpholine ring protons (δ 3.5–4.0 ppm) and amine protons (δ 1.5–2.5 ppm) .

- MS : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify structural integrity.

- IR : Stretching frequencies for C-F bonds (1000–1100 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) provide additional validation .

Q. How can crystallization challenges for this compound be addressed during purification?

X-ray crystallography using SHELX software (SHELXL/SHELXS) is recommended for resolving crystal structures. Slow evaporation from polar aprotic solvents (e.g., acetonitrile) promotes crystal growth. If crystallization fails, flash chromatography with silica gel (eluent: EtOAc/hexane gradients) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures purity >95% .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of 2,2-difluoro-3-(2-methylmorpholin-4-yl)propan-1-amine?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., neurotransmitter receptors). The morpholine ring’s rigidity and fluorine’s electronegativity enhance binding affinity to hydrophobic pockets .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. Fluorine atoms lower electron density, increasing resistance to oxidative metabolism .

Q. How do structural modifications (e.g., morpholine ring substitution) affect the compound’s pharmacokinetic properties?

- Lipophilicity : Replacing 2-methylmorpholine with bulkier groups (e.g., adamantyl) increases logP, enhancing blood-brain barrier penetration but reducing solubility.

- Metabolic stability : Introducing electron-withdrawing groups (e.g., CF₃) on the morpholine ring slows cytochrome P450-mediated degradation. Comparative studies with analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) show improved half-life in rodent models .

Q. How should researchers resolve contradictions between crystallographic data and NMR/spectroscopic results?

- Case study : If X-ray data (SHELXL-refined) suggests a planar morpholine ring but NMR indicates conformational flexibility, perform variable-temperature NMR to assess dynamic behavior. Molecular dynamics simulations (AMBER/CHARMM) can reconcile static vs. dynamic structural models .

- Validation : Cross-validate with alternative techniques like cryo-EM or neutron diffraction if resolution limits persist .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the compound’s receptor-binding activity?

- Radioligand displacement assays : Use [³H]-labeled ligands (e.g., κ-opioid receptors) to measure IC₅₀ values. The compound’s amine group facilitates hydrogen bonding with Asp138 in the receptor’s active site .

- Functional assays : Calcium flux or cAMP inhibition assays (CHO-K1 cells) quantify efficacy as an agonist/antagonist.

Q. How can researchers optimize synthetic scalability while minimizing impurities?

- DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) to identify critical quality attributes (CQAs).

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress, reducing byproducts like dehydrofluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.